molecular formula C16H17N3OS B2473516 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1203273-99-7

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2473516
CAS No.: 1203273-99-7
M. Wt: 299.39
InChI Key: JXTNFHAAWHLITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenyl group attached to the pyrimidine ring and a thioether linkage connecting the pyrimidine ring to a pyrrolidin-1-yl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of 6-Phenylpyrimidine-4-thiol: This intermediate can be synthesized by reacting 6-phenylpyrimidine-4-amine with a thiolating agent such as Lawesson’s reagent under reflux conditions.

    Thioether Formation: The 6-phenylpyrimidine-4-thiol is then reacted with 1-(pyrrolidin-1-yl)ethanone in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to form the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 2- and 4-positions, using reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The phenylpyrimidine moiety can interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Phenylpyrimidin-4-yl)thio)ethanol: Similar structure but with an alcohol group instead of the pyrrolidin-1-yl ethanone moiety.

    2-((6-Phenylpyrimidin-4-yl)thio)acetic acid: Contains a carboxylic acid group instead of the pyrrolidin-1-yl ethanone moiety.

Uniqueness

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to the presence of the pyrrolidin-1-yl ethanone moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its solubility and stability in various environments.

Properties

IUPAC Name

2-(6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-16(19-8-4-5-9-19)11-21-15-10-14(17-12-18-15)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTNFHAAWHLITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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